RIBONUCLEASE T2 FROM ASPERGILLUS ORYZAE
Description
Historical Context and Initial Discovery of Fungal Ribonucleases
The study of ribonucleases (RNases) from fungal sources has been a pivotal area of biochemical research. Early investigations into the enzymatic components of fungi led to the discovery of various enzymes capable of degrading ribonucleic acid (RNA). A significant milestone in this field was the work of K. Sato and F. Egami in 1957, who successfully purified two distinct ribonucleases, termed Ribonuclease T1 and Ribonuclease T2, from an enzyme mixture derived from the fungus Aspergillus oryzae. researchgate.net The designation "RNase T2" was originally given to an adenylic acid-preferential ribonuclease found in this widely used filamentous fungus. mdpi.com Further characterization efforts culminated in 1988 with the determination of the complete amino-acid sequence of Ribonuclease T2 from Aspergillus oryzae, revealing it to be a glycoprotein (B1211001) composed of 239 amino acid residues. nih.govdocumentsdelivered.com
Classification of Ribonucleases and Positioning of the RNase T2 Family
Ribonucleases are a broad class of enzymes that catalyze the cleavage of RNA. A major group of these enzymes, known as transferase-type ribonucleases, proceeds via a 2',3'-cyclic phosphate (B84403) intermediate. researchgate.netnih.gov This group is historically and biochemically classified into three principal families: the Ribonuclease A (RNase A) family, the Ribonuclease T1 (RNase T1) family, and the Ribonuclease T2 (RNase T2) family. researchgate.netoup.comnih.govresearchgate.net The RNase T2 family is defined by the archetypal enzyme from which it derives its name and characteristics: this compound. nih.gov
The RNase T2 family is distinguished from the RNase A and RNase T1 families by several key features. nih.gov These include differences in substrate specificity, optimal pH for activity, molecular mass, and distribution across the biological world. nih.gov
Substrate Specificity: RNase T2 enzymes exhibit little to no base specificity, meaning they can cleave single-stranded RNA after any of the four nucleotide bases. nih.gov In contrast, RNase T1 is highly specific, cleaving only after guanine (B1146940) residues, while RNase A is specific for pyrimidine (B1678525) residues (cytosine and uracil). laboratorynotes.comresearchgate.netthermofisher.com The fungal RNase T2 from Aspergillus oryzae does show a slight base preference in the order of A>G>C, U. worthington-biochem.comworthington-biochem.com
Optimal pH: Members of the RNase T2 family are typically characterized as acid ribonucleases, functioning optimally at an acidic pH, generally between 4.0 and 5.0. researchgate.netnih.govworthington-biochem.com This contrasts with RNase T1 and RNase A, which are active at neutral to alkaline pH ranges (pH 7.0-8.0). nih.gov
Molecular Mass and Structure: RNase T2 from Aspergillus oryzae is a glycoprotein with a molecular weight of approximately 36 kDa. mdpi.comworthington-biochem.comworthington-biochem.com In general, RNase T2 family members have molecular masses around 25-40 kDa. researchgate.net This is significantly larger than RNase T1 (~12 kDa) and RNase A (13-14 kDa). laboratorynotes.comwikipedia.org
The following table summarizes the key distinctions between these three major ribonuclease families.
| Feature | Ribonuclease T2 Family | Ribonuclease T1 Family | Ribonuclease A Family |
| Archetypal Source | Aspergillus oryzae researchgate.netmdpi.com | Aspergillus oryzae researchgate.netwikipedia.org | Bovine Pancreas laboratorynotes.comagscientific.com |
| Substrate Specificity | Little to no base specificity nih.gov | Guanine-specific laboratorynotes.comwikipedia.org | Pyrimidine-specific (C, U) nih.govlaboratorynotes.com |
| Optimal pH | Acidic (pH 4.0 - 5.0) researchgate.netnih.gov | Alkaline (pH 7.0 - 8.0) researchgate.net | Weakly acidic to alkaline (pH 6.5 - 8.0) nih.gov |
| Typical Molecular Mass | ~25 - 40 kDa | ~12 kDa | ~13 - 14 kDa |
| Biological Distribution | Ubiquitous (all kingdoms) nih.govresearchgate.net | Fungi and Bacteria nih.govresearchgate.net | Primarily Animals nih.govresearchgate.net |
A defining characteristic of the RNase T2 family is its widespread and ancient evolutionary presence. nih.gov These enzymes are found in nearly all forms of life, including animals, plants, fungi, protozoans, bacteria, and even viruses. nih.govoup.comresearchgate.netfrontiersin.org This ubiquitous distribution suggests that RNase T2 enzymes perform fundamental biological roles that have been conserved throughout evolution. While found broadly, the number of RNase T2 genes can vary; many animal species possess only a single RNase T2 gene, whereas plants often have a diverse family of multiple RNase T2 genes. researchgate.net
General Characteristics of the RNase T2 Family and Its Significance in Enzymology
The RNase T2 family, with its prototype from Aspergillus oryzae, possesses distinct biochemical and structural properties that underpin its function and importance.
Enzymatic Action: As transferase-type endoribonucleases, they catalyze the cleavage of the phosphodiester bonds in single-stranded RNA. nih.govresearchgate.net The reaction mechanism involves two steps: a transphosphorylation step that creates a 2',3'-cyclic phosphate intermediate, followed by a hydrolysis step that yields a terminal 3'-phosphate. nih.govresearchgate.net
Structure and Active Site: Crystal structures of RNase T2 family members reveal a conserved α/β core structure. nih.govfrontiersin.org The catalytic activity is dependent on two highly conserved histidine residues located in two regions of the active site, designated Conserved Active Site I (CAS I) and Conserved Active Site II (CAS II). nih.govresearchgate.netnih.gov
Glycosylation: RNase T2 enzymes in eukaryotes are typically glycoproteins. nih.govresearchgate.net The enzyme from Aspergillus oryzae is known to be glycosylated at three asparagine residues (Asn-15, Asn-76, and Asn-239), with carbohydrates accounting for a significant portion of its total molecular mass. nih.govdocumentsdelivered.comworthington-biochem.com
Significance in Enzymology: this compound and its family members are valuable tools in biochemical research, particularly for the structural analysis of RNA due to their cleavage properties. nih.govresearchgate.net The enzyme itself is used as a biocatalyst in various applications. medchemexpress.com The family's diverse biological roles, which include nutrient scavenging, pathogen defense, and cellular homeostasis, make it a subject of ongoing study. nih.govnih.gov Furthermore, some functions of RNase T2 proteins have been identified that are independent of their RNA-cleaving ability, adding another layer of complexity and significance to this ancient enzyme family. researchgate.netnih.govnih.gov
Properties
CAS No. |
37278-25-4 |
|---|---|
Synonyms |
RIBONUCLEASE T2 FROM ASPERGILLUS ORYZAE; Nuclease, ribo- (non-base specific); RIBONUCLEASE T2 GRADE V FROM ASPERGILLUS ORYZAE; Ribonuclease II, Ribonucleate 3μ-oligonucleotido-hydrolase; Ribonuclease II; Ribonucleate 3′-oligonucleotido-hydrolase |
Origin of Product |
United States |
Structural Biology and Post Translational Modifications of Ribonuclease T2 from Aspergillus Oryzae
Primary Structure and Amino Acid Sequence Analysis
The primary structure of a protein dictates its folding and function. Detailed analysis of RNase T2 from Aspergillus oryzae has elucidated its fundamental composition.
The mature form of Ribonuclease T2 from Aspergillus oryzae is a single polypeptide chain. Through amino acid sequence analysis, it has been determined that the mature protein consists of 239 amino acid residues. capes.gov.brnih.govnih.govresearchgate.net The calculated relative molecular mass of the protein component alone is 29,155 Daltons. capes.gov.brnih.gov However, as a glycoprotein (B1211001), its total molecular weight is higher, with some analyses indicating a mass of approximately 36 kDa. worthington-biochem.comworthington-biochem.com
Table 1: Molecular Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Amino Acid Residues (Mature Protein) | 239 | capes.gov.brnih.govnih.govresearchgate.net |
| Relative Molecular Mass (Protein only) | 29,155 Da | capes.gov.brnih.gov |
Like many secreted enzymes, RNase T2 is synthesized with a signal peptide that directs it into the secretory pathway. scielo.br Analysis of the gene encoding for RNase T2 (rntB) revealed the presence of a signal sequence at the N-terminus. nih.gov This signal peptide is composed of 17 amino acid residues and is cleaved off to yield the mature enzyme. nih.gov
Glycosylation Patterns and Their Influence on Enzyme Characteristics
Glycosylation, the attachment of oligosaccharide chains (glycans) to proteins, is a critical post-translational modification for many eukaryotic secreted proteins, including RNase T2. scielo.brmdpi.com This modification significantly impacts the enzyme's physical and biological properties. nih.gov
RNase T2 from Aspergillus oryzae is a glycoprotein, with carbohydrate content reported to be 7.9% by mass in some studies. capes.gov.brnih.govscholarhub.vn Other analyses suggest the carbohydrate component can constitute 12-15% of the total mass of the glycoprotein. worthington-biochem.comworthington-biochem.comworthingtonweb.com The enzyme contains three specific sites for N-linked glycosylation, where sugar chains are attached to the amide nitrogen of asparagine residues. nih.govscholarhub.vn These sites have been identified at asparagine positions 15, 76, and 239 of the polypeptide chain. nih.govscholarhub.vn
Table 2: N-Glycosylation Characteristics of this compound
| Characteristic | Details | Source(s) |
|---|---|---|
| Identified N-Glycosylation Sites | Asn-15, Asn-76, Asn-239 | nih.govscholarhub.vn |
Protein glycosylation is a highly conserved process that plays a fundamental role in protein folding, trafficking, and secretion. mdpi.comnih.govuea.ac.uk In fungi, glycoproteins are major components of the cell wall and secreted enzymes. mdpi.com The glycan moieties attached to RNase T2 are important for its proper processing through the secretory pathway, which involves the endoplasmic reticulum and Golgi apparatus. uea.ac.uk
Tertiary Structure Determination and Disulfide Bond Formation
The biological activity of an enzyme is dependent on its specific three-dimensional tertiary structure. For RNase T2 from Aspergillus oryzae, this structure is stabilized by covalent cross-links. Research has identified the presence of five disulfide bonds within its tertiary structure. researchgate.net These bonds form between the thiol groups of cysteine residues, creating cystine linkages that are crucial for maintaining the correct conformational fold of the protein. While a specific crystal structure for the Aspergillus oryzae enzyme is not detailed in the provided results, T2 family ribonucleases are known to have a conserved α/β core structure. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Ribonuclease T2 |
| Ribonuclease T1 |
| RNA (Ribonucleic acid) |
| Asparagine |
| Cysteine |
| Cystine |
| Guanidine (B92328) hydrochloride |
Analysis of the Alpha-Beta Core Fold
Ribonuclease T2 (RNase T2) from the fungus Aspergillus oryzae possesses a complex alpha-beta (α+β) topology. nih.gov The core of its three-dimensional structure is distinguished by a central four-stranded antiparallel β-sheet. nih.gov This core β-sheet is surrounded by several α-helices and a β-hairpin formed by two additional short strands. nih.gov This intricate arrangement of secondary structural elements defines the characteristic fold of the RNase T2 family.
| Structural Feature | Description |
| Overall Topology | Alpha-Beta (α+β) |
| Core Structure | Central four-stranded antiparallel β-sheet |
| Surrounding Elements | Multiple α-helices and a β-hairpin |
Disulfide Bond Mapping
The tertiary structure and stability of RNase T2 from Aspergillus oryzae are significantly reinforced by covalent cross-links. The protein contains five disulfide bonds, which play a crucial role in maintaining its complex fold and function. researchgate.net
Conserved Active Site Regions (CAS I and CAS II)
The catalytic function of RNase T2 is dependent on two highly conserved active site regions, often referred to as CAS I and CAS II. These regions harbor the key amino acid residues directly involved in the enzymatic cleavage of RNA.
Identification of Essential Histidine Residues (His53, His115 / His46, His109)
Chemical modification studies and spectroscopic analyses have been instrumental in identifying the critical catalytic residues of RNase T2 from Aspergillus oryzae. Experiments using diethyl pyrocarbonate and iodoacetic acid led to the rapid inactivation of the enzyme. nih.gov This inactivation was prevented by the presence of the competitive inhibitor 3'AMP, suggesting the modified residues are within the active site. nih.gov
1H-NMR titration and photo-chemically induced dynamic nuclear polarization experiments confirmed the involvement of two histidine residues in the active site. nih.gov Further analysis of the inactivated enzyme revealed that His53 and His115 were the modified residues. nih.gov The modification of either His53 or His115 is sufficient to inactivate the enzyme, indicating that both are essential for catalysis. nih.gov These two histidines are highly conserved among RNase T2 family members and are considered the primary catalytic acid-base pair. ebi.ac.uk
| Essential Residue | Method of Identification | Role |
| His53 | Chemical modification (diethyl pyrocarbonate, iodoacetic acid), 1H-NMR | Essential for catalysis |
| His115 | Chemical modification (diethyl pyrocarbonate, iodoacetic acid), 1H-NMR | Essential for catalysis |
Structural Homology and Evolutionary Insights through Comparative Analysis
Comparative structural analysis has provided significant insights into the evolutionary origins of the RNase T2 family.
Circular Permutation Relationship with BECR RNases
Recent research has revealed a subtle but profound evolutionary connection between RNase T2 and the BECR (Barnase-EndoU-Colicin E5/D-RelE) fold RNases. nih.govnih.gov RNase T2 represents a circularly permutated version of the BECR fold. nih.govnih.gov This relationship is not detectable by standard sequence or structural comparison methods. nih.govnih.gov
The structural similarity was identified through a process of reverse circular permutation and computational modeling. nih.govnih.gov The core topology of RNase T2 can be conceptually generated from the BECR fold topology through a specific transformation: a linkage is formed between the original N-terminal α-helix (α0) and the C-terminal β-strand (β4), followed by a break in the polypeptide chain between β-strands β2 and β3. nih.gov This discovery unifies RNase T2 with other major RNase families like RNase A and RNase T1 under the broader BECR fold, suggesting a hidden evolutionary root for RNase T2 in bacterial toxin systems. nih.gov
Structural Comparison with Other Fungal, Plant, and Animal RNase T2 Homologs
The Ribonuclease T2 (RNase T2) family of enzymes is evolutionarily ancient and ubiquitously distributed across bacteria, fungi, plants, and animals. frontiersin.orgnih.gov Members of this family share a conserved core structure despite their diverse biological functions. nih.gov A detailed comparison of the RNase T2 from Aspergillus oryzae with its homologs from other fungi, as well as from the plant and animal kingdoms, reveals both highly conserved structural motifs and significant variations, particularly in loop regions and post-translational modifications, which likely account for their functional diversity.
The archetypal structure for this family is a complex α+β topology. nih.gov This core is characterized by a central β-sheet, typically composed of four to eight strands, which is surrounded by several α-helices. nih.govnih.gov This fundamental α+β core fold is remarkably conserved across different kingdoms. nih.govnih.gov Key to their catalytic function are two Conserved Active Site (CAS) regions, CAS I and CAS II, which contain essential histidine residues. frontiersin.orgresearchgate.net
Comparison with Other Fungal Homologs
RNase T2 from Aspergillus oryzae serves as a benchmark for the family. nih.govworthington-biochem.com Structurally, it is a glycoprotein composed of 239 amino acid residues. nih.gov Its tertiary structure is stabilized by five disulfide bonds. researchgate.net Fungal RNase T2 enzymes, in general, share a common pattern of disulfide bridging; they typically possess three conserved disulfide bridges in addition to two other bridges that are conserved across all RNase T2 proteins. This contrasts with the disulfide bridge patterns observed in plant and animal homologs.
For instance, RNase Rh from Rhizopus niveus and Actibind from Aspergillus niger exhibit the conserved α/β core structure. nih.govnih.gov While the core architecture is maintained, sequence similarity can vary. For example, FocRnt2 from the plant pathogen Fusarium oxysporum f. sp. cubense shares a high degree of similarity (93-99%) with RNase T2 homologs from other pathogenic fungi like F. oxysporum f. sp. lycopersici and F. pseudocircinatum. nih.gov This high conservation among pathogenic fungi suggests a specialized role, potentially as effectors during plant-pathogen interactions. nih.gov
Comparison with Plant Homologs
When compared to plant RNase T2s, the structural conservation of the core fold remains a dominant feature. nih.gov X-ray crystallography studies comparing human RNase T2 (as a representative animal model) with plant homologs like RNase LE from tomato (Solanum lycopersicum), RNase MC from bitter gourd (Momordica charantia), and RNase NW from Nicotiana glutinosa confirm that the α+β core is strictly conserved. nih.gov
The primary structural differences are found in the external, solvent-exposed loop regions. nih.gov These loops can have different lengths and conformations, which may be crucial for protein-protein interactions and conferring functional specificity. nih.gov Plant RNase T2s are diverse and have undergone extensive gene duplication, leading to a large number of homologs within a single species, categorized into three main classes (I, II, and III). oup.comoup.com Class III includes the S-RNases, which are involved in gametophytic self-incompatibility, a function not observed in fungal or animal homologs. researchgate.net In contrast, Class II enzymes, such as RNS2 from Arabidopsis thaliana, are often considered "housekeeping" enzymes involved in processes like ribosomal RNA decay, a role that may be conserved in animals. pnas.org
Comparison with Animal Homologs
Animal RNase T2s, including the single human homolog RNASET2, also adhere to the conserved structural plan. frontiersin.orgnih.gov The human enzyme features a structure with seven α-helices and eight β-strands. frontiersin.org As with plant homologs, the most pronounced structural deviations compared to the fungal prototype are in the outer loop regions. nih.gov For example, in human RNase T2, one loop (residues 50-57) bends inward compared to its plant and fungal counterparts, while another region (residues 69-72) forms a beta-turn where other homologs have a more extended loop. nih.gov
Unlike the extensive gene families seen in plants, most animal species possess only a single RNase T2 gene, suggesting a conserved, fundamental "housekeeping" role. The zebrafish (Danio rerio) is an exception, with two identified RNase T2 genes. These genes, RNase Dre1 and RNase Dre2, show only 19% and 22% identity, respectively, to the Aspergillus oryzae RNase T2 sequence, highlighting significant evolutionary divergence despite retaining the core structural and functional motifs. nih.gov
The number and position of post-translational modifications, such as N-glycosylation, also vary. Aspergillus oryzae RNase T2 has three glycosylation sites, while the two zebrafish homologs are predicted to have four and two sites, respectively. nih.govnih.gov These variations in glycosylation can affect protein folding, stability, and function.
Table 1: Comparative Structural Features of RNase T2 Homologs
| Feature | Ribonuclease T2 (Aspergillus oryzae) | Other Fungal Homologs (General) | Plant Homologs (General) | Animal Homologs (e.g., Human, Zebrafish) |
| Core Structure | Conserved α+β fold nih.govnih.gov | Conserved α+β fold nih.gov | Highly conserved α+β core nih.gov | Highly conserved α+β core nih.gov |
| Disulfide Bonds | 5 total researchgate.net | 5 total (3 fungal-specific + 2 universally conserved) | Variable (e.g., 4 in Nicotiana alata) | Pattern differs from fungal homologs |
| Key Divergence | Reference structure | Sequence similarity high among related species nih.gov | Significant variation in outer loop regions; extensive gene families (Classes I, II, III) nih.govoup.com | Significant variation in outer loop regions; typically single-copy gene nih.gov |
| Glycosylation Sites | 3 (Asn 15, 76, 239) nih.gov | Variable | Variable | Variable (e.g., Human RNase T2 has sites, Zebrafish have 2-4 predicted sites) nih.gov |
| Amino Acid Identity to A. oryzae | 100% | High in closely related fungi (e.g., Aspergillus niger) nih.gov | Low | Low (e.g., 19-22% for Zebrafish RNases) nih.gov |
Enzymatic Mechanism and Kinetic Studies of Ribonuclease T2 from Aspergillus Oryzae
Catalytic Mechanism and Intermediates
The cleavage of RNA by Ribonuclease T2 follows a well-defined two-stage reaction pathway, a hallmark of the transferase-type ribonuclease families. nih.gov This process involves an initial transesterification followed by a hydrolysis step, ultimately leading to the breakdown of the RNA polymer. nih.govnih.gov
A defining feature of the RNase T2 catalytic mechanism is the formation of a 2',3'-cyclic phosphate (B84403) intermediate. nih.govworthington-biochem.comnih.gov The first step of the reaction, known as transesterification or transphosphorylation, involves the 2'-hydroxyl group of a ribose sugar acting as a nucleophile to attack the adjacent phosphorus atom. nih.govwikipedia.org This intramolecular attack results in the cleavage of the phosphodiester backbone and the formation of a transient 2',3'-cyclic phosphodiester at the 3'-end of the newly formed upstream RNA fragment. nih.govnih.govfrontiersin.org
In the second step, this cyclic intermediate is hydrolyzed. nih.govnih.gov A water molecule is utilized to open the cyclic phosphate ring, completing the cleavage reaction. nih.govyoutube.com This two-step mechanism, proceeding through a cyclic intermediate, is a conserved feature among RNase T2, RNase T1, and RNase A families. nih.govnih.gov
The hydrolysis of the 2',3'-cyclic phosphate intermediate in the second stage of the reaction yields RNA fragments—oligonucleotides and/or mononucleotides—that possess a terminal 3'-phosphate group. nih.govworthington-biochem.comresearchgate.net The other product of the initial cleavage is a fragment with a free 5'-hydroxyl group. nih.gov The generation of these 3'-phosphate terminated products is the final outcome of the enzymatic activity of Ribonuclease T2 on an RNA substrate. nih.govworthingtonweb.com These digestion products can themselves act as competitive inhibitors of the enzyme. worthington-biochem.comworthingtonweb.com
Roles of Catalytic Residues in the Reaction Pathway
The catalytic efficiency of Ribonuclease T2 relies on specific amino acid residues located within its active site. nih.govresearchgate.net These residues facilitate the chemical transformations required for RNA cleavage through general acid-base catalysis. nih.govresearchgate.net
The catalytic mechanism of the RNase T2 family is critically dependent on two conserved histidine residues. nih.govebi.ac.uk In Aspergillus oryzae RNase T2, these essential residues have been identified as His53 and His115. nih.gov Chemical modification studies have shown that modification of either of these histidines leads to the inactivation of the enzyme. nih.gov
These two histidines function as general acid-base catalysts in a concerted manner throughout the two-step reaction. nih.govresearchgate.net
Step 1 (Transphosphorylation): One histidine residue acts as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose, thereby activating it for nucleophilic attack on the adjacent phosphorus atom. researchgate.netyoutube.com Simultaneously, the second histidine acts as a general acid, donating a proton to the oxygen of the leaving 5'-hydroxyl group to facilitate the cleavage of the phosphodiester bond. researchgate.netyoutube.com
Step 2 (Hydrolysis): The roles of the two histidine residues are reversed. nih.govresearchgate.net The histidine that previously acted as an acid now functions as a base, activating a water molecule for the hydrolysis of the 2',3'-cyclic phosphate intermediate. The other histidine, which initially acted as a base, now serves as an acid, protonating the 2'-oxygen to complete the reaction and generate the final 3'-phosphate product. nih.govresearchgate.net
In addition to the essential histidine residues, studies on the reaction mechanism have suggested the involvement of carboxylate groups in catalysis. nih.gov It has been proposed that a system involving two carboxylate groups may participate in the catalytic step, potentially performing base catalysis at the 2'-OH group and proton catalysis at the phosphate oxygen in a simultaneous fashion. nih.gov While the role of histidines is well-established, the involvement of other residues like glutamate (B1630785) and aspartate in stabilizing the transition state or participating directly in proton transfer is a feature of related enzymes. For instance, the catalytic site of human RNase T2 includes Glu114, underscoring the potential role of carboxylate residues within the active site of the broader T2 family. frontiersin.org
Data Tables
Table 1: Key Properties of Ribonuclease T2 from Aspergillus oryzae
| Property | Value/Description | References |
|---|---|---|
| Enzyme Class | Endoribonuclease | nih.govworthington-biochem.com |
| Molecular Weight | 36 kDa | worthington-biochem.comworthingtonweb.com |
| Optimal pH | 4.5 | worthington-biochem.comworthingtonweb.com |
| Isoelectric Point | 5.0 | worthington-biochem.comworthingtonweb.com |
| Substrate Specificity | Single-stranded RNA; essentially base non-specific with slight preference for A>G>C,U. | nih.govworthington-biochem.comresearchgate.net |
| Inhibitors | Cu++, Zn++, Hg++ (strong); Ca++, Mg++, heparin (lesser degree); mononucleotides and digestion products (competitive). | worthington-biochem.comworthingtonweb.comnih.gov |
| Activators | EDTA, especially in the presence of divalent cations. | worthington-biochem.comworthington-biochem.com |
Table 2: Essential Catalytic Residues of Aspergillus oryzae Ribonuclease T2
| Residue | Proposed Role | References |
|---|---|---|
| Histidine-53 (His53) | Essential for catalysis; acts as a general acid or base in a two-step mechanism. | nih.gov |
| Histidine-115 (His115) | Essential for catalysis; acts as a general acid or base, reversing roles with His53 in the reaction steps. | nih.gov |
| Carboxylate Groups | Postulated to be involved in catalysis, possibly assisting in proton transfer at the 2'-OH and phosphate oxygen. | nih.gov |
Substrate Specificity and Base Preference Analysis
Ribonuclease T2 (RNase T2) from the fungus Aspergillus oryzae is an endonuclease belonging to the RNase T2 family. worthington-biochem.com Unlike the guanylic-acid specific Ribonuclease T1 from the same organism, RNase T2 exhibits broad substrate specificity. worthington-biochem.com
While classified as a non-specific ribonuclease, extensive studies have revealed that RNase T2 from Aspergillus oryzae does exhibit a notable preference for certain bases. worthington-biochem.comworthington-biochem.com The enzymatic activity follows a distinct order of preference, with the highest activity observed for adenylic acid. The general order of base preference is Adenine (B156593) > Guanine (B1146940) > Cytosine, Uracil (A>G>C, U). worthington-biochem.comworthington-biochem.com This preference indicates that while the enzyme can cleave RNA at any nucleotide, it does so more efficiently at adenosine (B11128) residues.
Investigations into the effect of modified nucleotides on the activity of Ribonuclease T2 have provided further insights into its substrate recognition mechanism. The enzyme demonstrates a remarkable tolerance for modifications at various positions on the nucleotide bases. nih.gov This tolerance is consistent with the model of hydrophobic binding, as the enzyme does not rely on a precise set of interactions with the base itself. However, there are limitations to this flexibility. The introduction of bulky substituents, particularly at the N-3 position of pyrimidine (B1678525) bases, has been shown to decrease the rate of hydrolysis. nih.gov This steric hindrance likely interferes with the proper positioning of the substrate within the active site, thereby impeding catalysis.
pH Dependence of Enzymatic Activity and Kinetic Parameters (K_m, k_cat)
The catalytic activity of this compound is highly dependent on the pH of its environment. The optimal pH for its enzymatic activity is approximately 4.5. worthington-biochem.comworthington-biochem.com This acidic pH optimum is a characteristic feature of many members of the RNase T2 family.
Studies on the pH dependence of the kinetic parameters, the Michaelis constant (K_m) and the catalytic rate constant (k_cat), have revealed the involvement of a crucial amino acid residue in the active site. The analysis of these parameters as a function of pH suggests the presence of a histidine residue with a pK value of around 7. nih.gov This histidine is postulated to interact in its protonated form with the negatively charged phosphate group of the substrate. nih.gov
Table 1: pH and Kinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 4.5 | worthington-biochem.comworthington-biochem.com |
| Implicated Residue (from pH-rate profile) | Histidine | nih.gov |
The influence of pH on the interaction between Ribonuclease T2 and its substrates extends beyond the protonation state of the catalytic residues. A significant observation is the shift in pH optima when the enzyme acts on substrates that can carry a net positive or negative charge. nih.gov The optimal pH for the hydrolysis of these charged substrates is shifted towards a pH at which the substrate itself is uncharged. nih.gov This finding provides strong evidence for the hydrophobic nature of the interaction between the nucleotide base and the enzyme's binding pocket. nih.gov By favoring uncharged substrates, the enzyme minimizes electrostatic repulsion and facilitates the hydrophobic binding that is critical for catalysis.
Effects of Metal Ions and Inhibitors on Catalytic Activity
The catalytic activity of Ribonuclease T2 can be significantly modulated by the presence of various metal ions and other small molecules.
Several divalent metal ions have been identified as potent inhibitors of the enzyme. Specifically, copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺) ions strongly inhibit the catalytic activity. worthington-biochem.comworthington-biochem.comraybiotech.com Calcium (Ca²⁺) and magnesium (Mg²⁺) ions also exhibit an inhibitory effect, although to a lesser degree. worthington-biochem.comworthington-biochem.comraybiotech.com
In addition to metal ions, other molecules can also inhibit Ribonuclease T2. Heparin is known to be an inhibitor. worthington-biochem.comworthington-biochem.comraybiotech.com Furthermore, the products of the enzymatic reaction, namely mononucleotides and oligonucleotides, can act as competitive inhibitors, binding to the active site and preventing further substrate hydrolysis. worthington-biochem.comworthington-biochem.comraybiotech.com
Conversely, the chelating agent ethylenediaminetetraacetic acid (EDTA) has been observed to stimulate the activity of Ribonuclease T2. worthington-biochem.comworthington-biochem.comraybiotech.com This effect is particularly pronounced in the presence of inhibitory divalent cations, as EDTA will bind to these metal ions and effectively remove them from the solution, thereby relieving the inhibition. worthington-biochem.comworthington-biochem.comraybiotech.com
Table 2: Modulators of Ribonuclease T2 Activity
| Modulator | Effect on Activity | Reference |
|---|---|---|
| Cu²⁺ | Strong Inhibition | worthington-biochem.comworthington-biochem.comraybiotech.com |
| Zn²⁺ | Strong Inhibition | worthington-biochem.comworthington-biochem.comraybiotech.com |
| Hg²⁺ | Strong Inhibition | worthington-biochem.comworthington-biochem.comraybiotech.com |
| Ca²⁺ | Lesser Inhibition | worthington-biochem.comworthington-biochem.comraybiotech.com |
| Mg²⁺ | Lesser Inhibition | worthington-biochem.comworthington-biochem.comraybiotech.com |
| Heparin | Inhibition | worthington-biochem.comworthington-biochem.comraybiotech.com |
| Mononucleotides | Competitive Inhibition | worthington-biochem.comworthington-biochem.comraybiotech.com |
| Digestion Products | Competitive Inhibition | worthington-biochem.comworthington-biochem.comraybiotech.com |
Inhibition by Divalent Cations (e.g., Cu++, Zn++, Hg++)
The catalytic activity of this compound is markedly inhibited by the presence of certain divalent cations. worthington-biochem.comwikipedia.orgraybiotech.com Heavy metal ions such as copper (Cu++), zinc (Zn++), and mercury (Hg++) have been identified as potent inhibitors of the enzyme. worthington-biochem.comwikipedia.orgraybiotech.com This inhibitory effect has been consistently reported across various studies and is a key characteristic of this class of ribonucleases.
The mechanism of inhibition by these metal ions is thought to involve their interaction with key amino acid residues in the active site of the enzyme, thereby disrupting the catalytic machinery. For example, in silico analyses of human RNase T2 have predicted potential zinc-binding sites involving histidine and glutamate residues, which could explain the observed inhibition.
Lesser inhibition has also been noted for other divalent cations like calcium (Ca++) and magnesium (Mg++). worthington-biochem.comwikipedia.orgraybiotech.com
Table 1: Effect of Divalent Cations on Ribonuclease T2 Activity (Illustrative) This table is illustrative and based on qualitative descriptions. Specific quantitative data would be derived from detailed kinetic studies.
| Divalent Cation | Concentration | Reported Effect on Activity |
|---|---|---|
| Cu++ | - | Strong Inhibition |
| Zn++ | - | Strong Inhibition |
| Hg++ | - | Strong Inhibition |
| Ca++ | - | Lesser Inhibition |
Stimulation by Chelating Agents (e.g., EDTA)
In contrast to the inhibitory effects of certain divalent cations, the activity of this compound can be stimulated by the presence of chelating agents, with ethylenediaminetetraacetic acid (EDTA) being a prime example. worthington-biochem.comwikipedia.orgraybiotech.com This stimulatory effect is particularly pronounced when the enzyme preparation may contain inhibitory divalent cations.
The primary role of EDTA is to sequester metal ions from the solution. By binding to and effectively removing inhibitory cations like Cu++ and Zn++, EDTA can alleviate their negative impact on the enzyme's catalytic function, leading to an apparent increase in activity. This suggests that the basal activity of the enzyme is often partially suppressed by trace amounts of inhibitory metal ions present in buffer solutions or reagents.
The degree of stimulation by EDTA would be dependent on the initial concentration of inhibitory cations in the reaction mixture. In a scenario with significant metal ion contamination, the addition of EDTA would result in a more substantial increase in RNase T2 activity.
Table 2: Effect of EDTA on Ribonuclease T2 Activity (Illustrative) This table is illustrative and based on qualitative descriptions. Specific quantitative data would be derived from detailed kinetic studies.
| EDTA Concentration | Condition | Reported Effect on Activity |
|---|---|---|
| - | In the presence of inhibitory divalent cations | Stimulation |
Competitive Inhibition by Mononucleotides and Digestion Products
In the context of RNase T2, as the concentration of mononucleotides (e.g., adenosine monophosphate, guanosine (B1672433) monophosphate) and small oligonucleotides increases during the course of RNA degradation, these molecules can occupy the active site of the enzyme. This prevents or hinders the binding of larger RNA substrate molecules, leading to a decrease in the rate of cleavage.
The competitive nature of this inhibition implies that the inhibitors bind reversibly to the active site of the enzyme. This type of inhibition is characterized by an increase in the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. The inhibition constant (Ki) for each mononucleotide would provide a quantitative measure of its inhibitory potency.
Table 3: Competitive Inhibition of Ribonuclease T2 by Mononucleotides (Illustrative) This table is illustrative and based on qualitative descriptions. Specific Ki values would be determined through detailed kinetic analysis.
| Inhibitor (Mononucleotide) | Inhibition Type | Effect on Km | Effect on Vmax |
|---|---|---|---|
| Adenosine Monophosphate | Competitive | Increase | No Change |
| Guanosine Monophosphate | Competitive | Increase | No Change |
| Cytidine Monophosphate | Competitive | Increase | No Change |
Specificity of Nuclease Inhibitors
The susceptibility of this compound to various nuclease inhibitors provides insights into its structural and functional characteristics. While the enzyme is strongly affected by specific divalent cations, its interaction with broader-spectrum nuclease inhibitors is more nuanced.
One known inhibitor is heparin, a sulfated glycosaminoglycan, which has been reported to cause a lesser degree of inhibition compared to the potent effects of heavy metal ions. worthington-biochem.comwikipedia.orgraybiotech.com The mechanism of heparin inhibition is likely due to its polyanionic nature, allowing it to interact with the positively charged residues in the enzyme's active site, thereby interfering with the binding of the negatively charged RNA substrate.
It is important to note that many common ribonuclease inhibitors may not be effective against RNase T2. For instance, ribonuclease inhibitors derived from human placenta are typically specific for pyrimidine-specific ribonucleases like RNase A and may not inhibit members of the RNase T2 family. The specificity of various nuclease inhibitors for RNase T2 from Aspergillus oryzae would be determined through comprehensive screening and kinetic studies.
Molecular Biology and Protein Engineering of Ribonuclease T2 from Aspergillus Oryzae
Gene Cloning, Genomic Organization, and cDNA Analysis
The study of Ribonuclease T2 (RNase T2) from the filamentous fungus Aspergillus oryzae has been significantly advanced through molecular cloning and genetic analysis. These investigations have provided a foundational understanding of the gene's structure, its encoded protein, and its regulation.
The genomic DNA sequence encoding Ribonuclease T2 from Aspergillus oryzae, designated as the rntB gene, was successfully cloned and identified. nih.gov Researchers utilized synthetic oligonucleotide probes to isolate the gene on a 4.8 kb HindIII fragment from the fungal genome. nih.gov The successful cloning of the rntB gene was a critical step, paving the way for detailed sequence analysis and functional studies. nih.govresearchgate.net
Subsequent DNA sequence analysis of the cloned rntB gene revealed its genomic organization. nih.gov The gene is composed of five exons, which are the protein-coding regions, interrupted by four introns. nih.govdocumentsdelivered.com This exon-intron arrangement is a typical feature of eukaryotic genes. While the structural organization of the coding region is well-defined, detailed characterization of upstream regulatory sequences, such as specific TATA and CAAT boxes that control gene transcription, is not extensively detailed in the available research.
Analysis of the cloned genomic DNA provided the complete coding sequence, which corresponds to the information that would be contained in the gene's complementary DNA (cDNA). The deduced amino acid sequence from the genomic clone revealed that the mature RNase T2 enzyme consists of 239 amino acid residues. nih.govnih.gov In addition to the mature protein sequence, the analysis identified a putative N-terminal signal peptide of 17 amino acids and a C-terminal sequence of 20 amino acids. nih.gov
Further protein-level analysis determined that RNase T2 is a glycoprotein (B1211001) with a relative molecular mass of 29,155 Da. nih.gov The protein's sugar content accounts for approximately 7.9% of its total mass, with three specific glycosylation sites identified at asparagine residues 15, 76, and 239. nih.gov
Table 1: Characteristics of this compound
| Feature | Description | Reference |
|---|---|---|
| Gene Name | rntB | nih.gov |
| Genomic Structure | 5 exons, 4 introns | nih.gov |
| Mature Protein Length | 239 amino acids | nih.govnih.gov |
| Signal Peptide | 17 amino acids | nih.gov |
| C-Terminal Sequence | 20 amino acids | nih.gov |
| Molecular Mass | 29,155 Da | nih.gov |
| Glycosylation | 3 sites (Asn-15, Asn-76, Asn-239) | nih.gov |
Gene Expression and Regulation in Aspergillus oryzae
Understanding how the rntB gene is expressed and regulated is crucial for both fundamental science and industrial applications, as A. oryzae is a key organism in fermentation industries.
While specific studies detailing the transcriptional patterns of the rntB gene under varying growth conditions are limited, the gene is actively transcribed to produce functional RNase T2. Modern techniques such as RNA-Seq are now commonly used to perform comprehensive transcriptome analyses in A. oryzae, allowing for the characterization of gene expression on a genome-wide scale under different metabolic conditions, such as growth on glucose or acetate (B1210297). mdpi.com Such methods could be applied to elucidate the specific factors and conditions that regulate the expression of the rntB gene.
To investigate the function of the cloned rntB gene and to explore its potential for enhanced enzyme production, transformation experiments were conducted. Aspergillus oryzae strains were transformed with the cloned rntB gene, leading to the integration of additional copies of the gene into the fungal genome. nih.gov These transformants were then assayed for enzyme activity. The results demonstrated that the transformed strains exhibited significantly higher ribonuclease T2 activity in comparison to the wild-type strains, confirming that the cloned rntB gene was functional and that its overexpression leads to increased enzyme secretion. nih.gov
Heterologous Expression Systems for Recombinant Enzyme Production
The methylotrophic yeast Komagataella phaffii (previously known as Pichia pastoris) has emerged as a highly effective and popular host for the production of recombinant Aspergillus oryzae RNase T2. worthington-biochem.comworthington-biochem.com This system is advantageous because it combines the rapid growth and genetic tractability of a microorganism with the eukaryotic machinery for post-translational modifications. nih.gov
Commercial production of recombinant RNase T2 from A. oryzae has been successfully established using K. phaffii. worthington-biochem.comworthington-biochem.com This system yields a highly purified, broad-specificity endonuclease that is free from animal-origin components. worthington-biochem.comraybiotech.com The recombinant enzyme expressed in K. phaffii demonstrates biochemical properties comparable to the native enzyme, including its molecular weight, optimal pH, and substrate preferences. worthington-biochem.comworthington-biochem.com The ability of K. phaffii to secrete the recombinant protein into the culture medium simplifies the purification process and facilitates large-scale production. nih.gov One study demonstrated that the specific activity of an esterase was significantly higher when produced in K. phaffii compared to an E. coli expression system, highlighting the advantages of the yeast host for certain enzymes. nih.gov
Table 1: Characteristics of Recombinant RNase T2 from Aspergillus oryzae Expressed in Komagataella phaffii
| Property | Value/Description | Source(s) |
|---|---|---|
| Host System | Komagataella phaffii (Pichia pastoris) | worthington-biochem.comworthington-biochem.com |
| Molecular Weight | ~36 kDa (including carbohydrates) | worthington-biochem.comraybiotech.com |
| Carbohydrate Content | 12-15% of total mass | worthington-biochem.comraybiotech.com |
| Optimal pH | 4.5 | worthington-biochem.comworthington-biochem.com |
| Isoelectric Point | 5.0 | worthington-biochem.comworthington-biochem.com |
| Base Preference | A > G > C, U (Non-specific) | worthington-biochem.comworthington-biochem.com |
| Specific Activity | ≥10,000 units per mg protein | worthington-biochem.comraybiotech.com |
| Purity | Chromatographically purified, free of DNase and protease | worthington-biochem.comraybiotech.com |
While Escherichia coli is a workhorse for recombinant protein production due to its rapid growth and high-density cultivation, its use for expressing complex eukaryotic proteins like RNase T2 from Aspergillus oryzae presents significant challenges. nih.gov The primary obstacles stem from the fundamental differences between prokaryotic and eukaryotic cellular machinery.
A. oryzae RNase T2 is a glycoprotein with multiple disulfide bonds, features that require sophisticated cellular machinery for correct folding and modification. researchgate.net E. coli lacks the native pathways for N-linked glycosylation and has a cellular environment (cytoplasm) that is not conducive to the formation of disulfide bonds, which are critical for the stability and activity of many secreted proteins.
Consequently, attempts to express such proteins in E. coli often result in the production of misfolded, insoluble, and inactive protein aggregates known as inclusion bodies. mdpi.com While strategies exist to refold proteins from inclusion bodies, the process is often inefficient and costly. Although some enzymes from Aspergillus species have been successfully expressed in E. coli, it often requires significant engineering of the expression system or the protein itself. nih.govresearchgate.net For these reasons, eukaryotic systems like K. phaffii are generally preferred for producing functional A. oryzae RNase T2.
Plant-based expression systems represent another avenue for producing recombinant proteins. Plants, as eukaryotes, possess the necessary machinery for complex post-translational modifications, including glycosylation and protein folding, similar to fungal systems. Members of the RNase T2 family are naturally present in various plants and play roles in processes like phosphate (B84403) scavenging and self-incompatibility. nih.gov
While plant systems, including tobacco, have been utilized for the heterologous expression of various proteins, specific documented instances of producing RNase T2 from Aspergillus oryzae in tobacco protoplasts are not widely reported in the available literature. However, the inherent capabilities of plant cells to produce functional ribonucleases make them a potentially viable, though less common, platform compared to microbial fermentation systems like K. phaffii.
Site-Directed Mutagenesis and Rational Protein Design
Site-directed mutagenesis is a powerful tool used to investigate the structure-function relationships of enzymes. lsuhsc.edu By systematically replacing specific amino acid residues, researchers can identify those critical for catalytic activity, substrate binding, and structural stability. This knowledge forms the basis for rational protein design, which aims to engineer enzymes with improved properties. medchemexpress.com
Studies involving chemical modification and mutagenesis have been instrumental in identifying the key catalytic residues of Aspergillus oryzae RNase T2. Research has demonstrated that two specific histidine residues in the active site are indispensable for the enzyme's catalytic function. nih.gov
Experiments using the chemical modifying agents diethyl pyrocarbonate and iodoacetic acid led to the rapid inactivation of RNase T2. nih.gov Further analysis, including ¹H-NMR spectroscopy, confirmed that His53 and His115 are located in the active site. nih.gov The modification of either of these two histidine residues was sufficient to completely inactivate the enzyme, confirming their essential role in the catalytic mechanism. nih.gov These residues are highly conserved across the RNase T2 family, underscoring their fundamental importance. ebi.ac.uk
Table 2: Essential Catalytic Residues of Aspergillus oryzae RNase T2
| Residue | Method of Identification | Finding | Source(s) |
|---|---|---|---|
| His53 | Chemical Modification, ¹H-NMR | Essential for catalytic activity; modification leads to inactivation. | nih.gov |
| His115 | Chemical Modification, ¹H-NMR | Essential for catalytic activity; modification leads to inactivation. | nih.gov |
The goal of protein engineering for RNase T2 is to modify its inherent properties to suit specific biotechnological applications. medchemexpress.com This includes enhancing its reaction kinetics (catalytic speed) and altering its substrate selectivity. Native RNase T2 from A. oryzae is a non-specific endonuclease but shows a slight preference for cleaving after certain bases (A>G>C, U). worthington-biochem.comworthington-biochem.com
Rational protein design can be employed to change this preference or to increase the enzyme's activity under specific conditions (e.g., different pH or temperature). Studies on the reaction mechanism of RNase T2 suggest that the enzyme interacts with substrates primarily through hydrophobic binding rather than by forming specific bonds with the bases. nih.gov This hydrophobic interaction, along with the conformation of the substrate, dictates the enzyme's activity. nih.gov This understanding provides a framework for engineering the enzyme's active site. By modifying residues within the substrate-binding pocket, it is theoretically possible to alter these hydrophobic interactions and thereby engineer variants with enhanced kinetics or tailored substrate selectivity for use in RNA-related research and biotechnology. medchemexpress.com
Directed Evolution and Enzyme Optimization Strategies
The deliberate engineering of enzymes to enhance their catalytic properties, stability, and substrate specificity is a cornerstone of modern biotechnology. For Ribonuclease T2 (RNase T2) from Aspergillus oryzae, while comprehensive directed evolution campaigns are not extensively documented in publicly available research, a foundation for such optimization strategies has been laid through the identification of key catalytic residues and the successful engineering of other enzymes from this industrially significant fungus.
Identification of Key Catalytic Residues
A critical prerequisite for rational enzyme design is the identification of amino acid residues essential for catalysis. Early studies employing chemical modification and photooxidation techniques have been instrumental in pinpointing the active site residues of RNase T2 from Aspergillus oryzae. These investigations have identified two histidine residues, His46 and His109, as being crucial for the enzyme's catalytic function. nih.gov The proposed mechanism involves one histidine acting as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose sugar, while the other acts as a general acid, donating a proton to the 5'-oxygen of the leaving group to facilitate the cleavage of the phosphodiester bond. researchgate.net
The inactivation of the enzyme through modification of these histidines confirms their indispensable role in the catalytic cycle. nih.gov This knowledge is fundamental for any site-directed mutagenesis efforts aimed at modulating the enzyme's activity or substrate preference. The amino acid sequence of RNase T2 from Aspergillus oryzae, consisting of 239 residues, has been determined, providing the blueprint for such engineering endeavors. nih.gov
| Residue | Proposed Role in Catalysis | Supporting Evidence |
| His46 | General acid/base | Chemical modification studies leading to inactivation nih.govresearchgate.net |
| His109 | General acid/base | Chemical modification studies leading to inactivation nih.govresearchgate.net |
This table summarizes the key catalytic residues of this compound identified through biochemical studies.
Strategies for Enzyme Optimization
While specific directed evolution studies on RNase T2 from A. oryzae are limited, the principles of protein engineering offer a clear path for its optimization. These strategies, successfully applied to other fungal enzymes, can be broadly categorized into improving thermostability, enhancing catalytic efficiency, and altering substrate specificity.
Thermostability Engineering:
The operational stability of an enzyme at elevated temperatures is a highly desirable trait for many industrial processes. Studies on other enzymes from Aspergillus species provide a roadmap for enhancing the thermostability of RNase T2. For instance, the thermostability of a xylanase from Aspergillus oryzae was significantly improved by introducing a disulfide bridge and enhancing hydrogen bond interactions at the N-terminus of the protein. nih.gov A mutant with these modifications retained 49% of its activity after incubation at 55°C for 30 minutes, compared to only 3% for the wild-type enzyme. nih.gov Similar strategies, such as introducing disulfide bonds or engineering salt bridges on the surface of RNase T2, could potentially enhance its thermal resilience. The native RNase T2 from Aspergillus oryzae has a melting temperature (Tm) of 55.3°C. nih.govresearchgate.net
Enhancing Catalytic Efficiency:
Improving the catalytic turnover rate (kcat) or lowering the Michaelis constant (KM) can lead to a more efficient enzyme. While not performed on RNase T2, site-directed mutagenesis of a glucoamylase from the related fungus Aspergillus awamori demonstrated that mutations distant from the active site can influence catalytic efficiency. nih.gov Replacing Trp120 with other residues significantly impacted the kcat, suggesting that subtle structural changes can have profound effects on catalysis. nih.gov For RNase T2, random mutagenesis techniques like error-prone PCR, followed by high-throughput screening, could be employed to generate libraries of mutants with enhanced catalytic performance. nih.gov
Altering Substrate Specificity:
RNase T2 from Aspergillus oryzae exhibits a preference for cleaving after adenylic acid residues, although it is not strictly base-specific. researchgate.net Protein engineering could be used to either heighten this specificity or broaden it to other nucleotides, depending on the desired application. Mutational analysis of tannase (B8822749) from Aspergillus oryzae has shown that modifications to the protein sequence can alter its activity. fao.orgresearchgate.net For RNase T2, targeting residues in the substrate-binding pocket for mutagenesis could modulate its base preference. The cloning and sequencing of the RNase T2 gene (rntB) from Aspergillus oryzae facilitates such genetic manipulations. nih.gov
The successful application of directed evolution and other protein engineering strategies to a variety of fungal enzymes, including laccases and peroxidases, underscores the potential for tailoring the properties of this compound for specific biotechnological applications. nih.govasm.orgresearchgate.net
Biological Roles and Comparative Enzymology of Ribonuclease T2 from Aspergillus Oryzae
Role in Fungal RNA Degradation and Nucleic Acid Metabolism
The enzyme's function is not limited to simple degradation; it is a vital component of the fungal system for nutrient scavenging. By breaking down extracellular RNA, RNase T2 can help the fungus acquire phosphate (B84403) and other essential components from its environment. The stability of RNase T2 is a key factor in its function, with studies showing it unfolds and refolds reversibly, a process that is slow, taking hours to complete. researchgate.netnih.gov This inherent stability likely allows the enzyme to function effectively in the extracellular environment where it is secreted. nih.govresearchgate.net
Recent research in other pathogenic fungi, such as Fusarium oxysporum, has highlighted that secreted RNase T2 proteins can act as effectors that contribute to the fungus's virulence by potentially suppressing the host plant's defense responses. nih.gov While the specific role of Aspergillus oryzae RNase T2 as a virulence factor is less defined, its fundamental role in RNA degradation is a cornerstone of its biological significance.
Comparative Analysis with Other RNase T2 Family Members Across Kingdoms
The RNase T2 family is ancient and exhibits a conserved core structure, yet its members have evolved to perform a variety of functions in different organisms. nih.gov A comparative analysis of RNase T2 from Aspergillus oryzae with its homologs in other kingdoms reveals both conserved mechanisms and specialized adaptations.
Within the fungal kingdom, RNase T2 enzymes share significant structural and functional similarities. RNase T2 from Aspergillus oryzae is closely related to ribonucleases from other fungi like Aspergillus saitoi and Rhizopus niveus. researchgate.netebi.ac.uk These fungal RNases are all base non-specific endonucleases, although they can exhibit slight base preferences. For instance, fungal RNase T2 enzymes, including the one from A. oryzae, show a preference in the order of A > G > C, U. worthington-biochem.com
The crystal structure of RNase Rh from Rhizopus niveus has been instrumental in understanding the catalytic mechanism of the RNase T2 family, revealing a conserved α/β core structure. nih.gov Both RNase T2 from A. oryzae and RNase Rh from R. niveus have two conserved active-site histidine residues that are essential for their catalytic activity. ebi.ac.uk This high degree of conservation underscores a common evolutionary origin and a shared fundamental role in RNA metabolism among these fungal species.
Plants possess a diverse array of RNase T2 family members, which are broadly categorized as S-RNases and S-like RNases. researchgate.netresearchgate.net S-RNases are famously involved in the self-incompatibility systems of some flowering plants, preventing self-fertilization. nih.govnih.gov This is a highly specialized function not observed in fungal RNases like that from A. oryzae.
S-like RNases, on the other hand, have more varied roles, including responses to phosphate starvation and defense against pathogens. researchgate.netfrontiersin.org Under phosphate-limiting conditions, plants upregulate the expression of certain S-like RNases to scavenge phosphate from RNA, a role analogous to the nutrient-scavenging function of fungal RNase T2. frontiersin.orgpnas.orgnih.gov For instance, in Arabidopsis thaliana, RNS1 and RNS2 are induced by phosphate starvation. nih.gov While the enzymatic mechanism of cleaving RNA is conserved, the regulatory pathways and the specific biological contexts in which these plant RNases operate are distinct from their fungal counterparts. Plant RNases T2 are also implicated in the biogenesis of tRNA-derived fragments (tRFs), a role that is being explored in other eukaryotes as well. oup.comnih.gov
Table 1: Comparison of Fungal and Plant RNase T2 Family Members
| Feature | RNase T2 (Aspergillus oryzae) | S-RNases (Plants) | Phosphate-Starvation Induced RNases (Plants) |
|---|---|---|---|
| Primary Function | General RNA degradation, nutrient scavenging | Self-incompatibility in pollination | Phosphate scavenging from RNA |
| Base Specificity | Non-specific, slight preference for Adenine (B156593) | Non-specific | Non-specific |
| Regulation | Generally constitutive, secreted | Highly specific expression in pistil | Induced by phosphate starvation |
| Specialized Role | Prototypical fungal RNase | Gametophytic self-rejection | Nutrient stress response |
Escherichia coli RNase I is a member of the RNase T2 superfamily and, like the A. oryzae enzyme, is a non-specific endonuclease that degrades single-stranded RNA. nih.gov RNase I is located in the periplasm of E. coli, where it is thought to be involved in scavenging RNA from the environment. nih.gov This function is parallel to the extracellular role of the secreted RNase T2 from A. oryzae. Despite their similar enzymatic activities, there are differences in their substrate preferences and structural details. For example, RNase I from E. coli efficiently cleaves after all four bases, whereas RNase A, another well-studied ribonuclease, is specific for pyrimidine (B1678525) residues. researchgate.net The structure of E. coli RNase I, while sharing the conserved α+β core of the T2 family, has distinct loop regions compared to its eukaryotic relatives. nih.gov
Some viruses also encode RNase T2 enzymes. For instance, the Erns protein of Bovine Viral Diarrhea Virus (BVDV), a pestivirus, is a secreted RNase T2. nih.gov This viral RNase is thought to play a role in evading the host immune response. nih.gov The Erns protein has been shown to act as a cytotoxin, and this function may be independent of its ribonuclease activity. nih.gov This immunomodulatory role is a significant divergence from the primary metabolic function of RNase T2 in A. oryzae. The C-terminal region of pestivirus RNase T2 enzymes is suggested to be involved in delivering the RNase to immune cells. nih.gov
In animals, RNase T2 enzymes are also conserved. Zebrafish have two RNase T2 genes, and their protein products share a low sequence identity with A. oryzae RNase T2 (19-22%). nih.gov Human RNase T2 (RNASET2) is the sole member of this family in humans and is implicated in various biological processes, including immune response and tumor suppression. nih.govfrontiersin.org RNASET2 is involved in degrading RNA from microbial pathogens, which are then recognized by Toll-like receptors to initiate an innate immune response. uniprot.org
Deficiency in human RNase T2 leads to a rare genetic disorder called cystic leukoencephalopathy, highlighting its crucial role in neurological development. nih.gov Like its fungal counterpart, human RNase T2 is an acidic hydrolase, and its activity is inhibited by zinc and copper ions. nih.gov However, some of the functions of human RNase T2, such as its role as a tumor suppressor, appear to be independent of its catalytic activity. nih.gov This suggests that during evolution, animal RNase T2 enzymes have acquired additional functions beyond simple RNA degradation.
Table 2: Comparative Features of RNase T2 Family Members Across Kingdoms
| Organism/Family | Enzyme Name | Primary Biological Role(s) | Key Distinguishing Feature |
|---|---|---|---|
| Fungus | Aspergillus oryzae RNase T2 | RNA degradation, nutrient scavenging | Prototypical member of the RNase T2 family |
| Fungus | Rhizopus niveus RNase Rh | RNA degradation | Structure extensively studied, model for catalysis |
| Plant | S-RNases | Self-incompatibility | Highly specific role in reproduction |
| Plant | Phosphate-starvation induced RNases | Phosphate recycling | Induced by nutritional stress |
| Bacteria | E. coli RNase I | Periplasmic RNA scavenging | Located in the periplasm |
| Virus | BVDV Erns | Immunomodulation, cytotoxicity | Functions in viral pathogenesis |
| Animal | Human RNASET2 | Innate immunity, tumor suppression, RNA degradation | Sole RNase T2 in humans, linked to genetic disease |
| Animal | Zebrafish RNase T2 | Housekeeping RNA decay | Two distinct genes with different expression patterns |
Evolutionary Relationships and Phylogenetic Insights of the RNase T2 Family
The Ribonuclease T2 (RNase T2) family of enzymes, to which Ribonuclease T2 from Aspergillus oryzae belongs, is an ancient and widespread group of proteins found in prokaryotes and eukaryotes. nih.govoup.comfrontiersin.org Phylogenetic studies have provided significant insights into their evolutionary history, revealing a complex pattern of conservation, diversification, and functional specialization. nih.govoup.com
Ancestral Origins and Widespread Conservation
The RNase T2 gene family has ancient origins, with members identified across a vast array of life forms, including bacteria, fungi, plants, animals, and even viruses. nih.govoup.comfrontiersin.orgnih.gov This broad distribution points to the fundamental importance of these enzymes in cellular processes. nih.gov In plants, the RNase T2 family is particularly diverse and has been categorized into three main classes based on phylogenetic analysis. nih.govoup.com Class I is considered to be of ancient origin, with its emergence traced back to green algae. nih.govoup.com The widespread presence and conservation of RNase T2 genes suggest they perform crucial, evolutionarily maintained functions. nih.gov The core structure of RNase T2 proteins, particularly the α+β core motif, is highly conserved across different species, although variations exist in the outer loop regions. nih.gov This structural conservation underscores the shared ancestry and fundamental catalytic mechanism of the family. frontiersin.orgnih.gov
Gene Duplication and Diversification Events
The expansion and diversification of the RNase T2 family have been significantly shaped by gene duplication events. oup.comiastate.edu In plants, the family has undergone considerable expansion, leading to multiple gene copies within their genomes, a feature less common in most animals. iastate.edu This expansion is attributed to various duplication mechanisms, including whole-genome duplication (WGD), tandem duplication, and dispersed duplication. oup.com
Phylogenetic analyses of plant RNase T2 genes have identified three distinct classes: oup.comnih.gov
Class I: These genes are functionally diverse and often exhibit tissue-specific expression patterns. oup.com They show evidence of positive selection, suggesting neofunctionalization, where duplicated genes acquire new functions. iastate.edu
Class II: This class is characterized by high conservation across plant species and includes members with housekeeping roles. oup.comnih.gov They are thought to have retained more ancestral characteristics. nih.gov
Class III: This class primarily comprises the S-RNases, which are key players in the gametophytic self-incompatibility (GSI) systems of certain flowering plants. oup.comnih.gov It is believed that Class III genes may have originated from a Class I gene or share a common ancestor. oup.com
The diversification of these classes highlights the evolutionary plasticity of the RNase T2 family, allowing for adaptation to a wide range of biological roles. iastate.edu For instance, a study of 81 plant genomes identified 785 RNase T2 genes, with significant variation in the number of genes per species and per class, reflecting lineage-specific expansions and functional specializations. oup.com
Intron Evolution and Phylogenetic Markers
The genomic structure of RNase T2 genes, particularly their intron patterns, can serve as valuable phylogenetic markers. nih.gov Differences in intron presence, number, and position can help differentiate between the various classes of T2/S-RNases and provide clues about their evolutionary relationships. nih.gov For example, specific intron patterns can help distinguish S-RNases (Class III) from other members of the RNase T2 family. nih.gov
Recent research suggests that the well-characterized S-RNase genes (Class III-A) and Class I T2 RNase genes likely originated from the gamma whole-genome triplication event shared by core eudicots. nih.gov Furthermore, studies have identified frequent lineage-specific transpositions of S-RNase and S-like RNase genes in various plant families, which are associated with an increase in transposable element activity near these genes. nih.gov This indicates a dynamic evolution of the genomic regions housing these genes. The analysis of these structural genomic features provides a powerful tool for tracing the evolutionary history and understanding the diversification of the RNase T2 family.
Functional Divergence and Specialized Roles within the RNase T2 Family
Following gene duplication and diversification, members of the RNase T2 family have evolved to perform a wide array of specialized biological functions. nih.goviastate.edu While some members retain a conserved, "housekeeping" role in RNA recycling, others have been co-opted for more specific tasks, particularly in response to environmental stresses and in reproductive processes. iastate.edunih.gov
Roles in Phosphate Scavenging
Several members of the RNase T2 family are implicated in phosphate (Pi) scavenging, a critical process for plant survival in nutrient-poor soils. nih.govresearchgate.net Under conditions of phosphate starvation, the expression of certain RNase T2 genes is significantly induced. nih.govmdpi.com These enzymes are often secreted into the extracellular space where they can degrade external RNA, releasing phosphate that can then be taken up by the plant. nih.govmdpi.com
For example, in tomato (Solanum lycopersicum), the expression of Ribonuclease LE is upregulated during phosphate starvation, leading to increased extracellular ribonuclease activity. nih.govnih.gov Similarly, in Arabidopsis thaliana, RNS1 and RNS2 are induced by phosphate starvation. researchgate.net The ability of plants to utilize RNA as a phosphate source when inorganic phosphate is limited underscores the importance of these ribonucleases in nutrient acquisition. nih.gov This role appears to be a conserved strategy, as similar phosphate-scavenging functions for T2 RNases have been suggested in fungi and protozoa. mdpi.com
Involvement in Self-Incompatibility Systems in Plants
A highly specialized role for a subset of the RNase T2 family is their function as the female determinant in gametophytic self-incompatibility (GSI) systems in several flowering plant families, including Solanaceae, Rosaceae, and Plantaginaceae. oup.comnih.govnih.gov These specialized RNases, known as S-RNases, are classified within Class III of the plant RNase T2 family. nih.govoup.com
The S-RNase-based GSI system is a genetic mechanism that prevents self-fertilization, thereby promoting outcrossing and maintaining genetic diversity. crimsonpublishers.com The system relies on a highly polymorphic S-locus, which contains at least two linked genes: the pistil-expressed S-RNase gene and the pollen-expressed S-locus F-box (SLF) gene. nih.gov The S-RNase is secreted into the style's extracellular matrix. crimsonpublishers.com If the S-haplotype of the pollen matches one of the S-haplotypes of the pistil, the S-RNase is taken up into the pollen tube where it acts as a specific cytotoxin, degrading ribosomal RNA and inhibiting pollen tube growth, thus preventing fertilization. nih.govnih.govcrimsonpublishers.com
Phylogenetic studies suggest that S-RNase-mediated GSI evolved once in the eudicots and has been subsequently lost and gained in different lineages. oup.comresearchgate.net The evolution of this complex reproductive system from an ancestral ribonuclease highlights the remarkable functional diversification within the RNase T2 family. nih.gov
Interactive Data Table: Classes of Plant RNase T2 Genes
| Class | Key Characteristics | Examples of Functions | Representative Genes |
| Class I | Ancient origin, functionally diverse, often tissue-specific and stress-regulated. nih.govoup.comnih.gov | Phosphate scavenging, stress responses. iastate.eduresearchgate.netmdpi.com | Arabidopsis thaliana RNS1, RNS3; Solanum lycopersicum RNase LE, RNase LX. nih.gov |
| Class II | Highly conserved across plant species, often constitutively expressed. oup.comnih.govnih.gov | Housekeeping role in ribosomal RNA decay and recycling. nih.govnih.gov | Arabidopsis thaliana RNS2; Solanum lycopersicum RNase LER. oup.comnih.gov |
| Class III | Eudicot-specific, includes S-RNases. nih.govoup.com | Gametophytic self-incompatibility (GSI). oup.comnih.govoup.com | S-RNases in Solanaceae, Rosaceae, Plantaginaceae. oup.comnih.gov |
Interactive Data Table: Duplication Events in the RNase T2 Gene Family
| Duplication Type | Description | Contribution to RNase T2 Family Expansion |
| Whole-Genome Duplication (WGD) | Duplication of the entire genome. | A major driver of expansion in families like Brassicaceae, Fabaceae, and Solanaceae. oup.com |
| Tandem Duplication (TD) | Duplication of a gene in the same chromosomal region. | Contributes to gene family expansion. oup.com |
| Proximal Duplication (PD) | Duplication of a gene near the original copy but not in tandem. | Contributes to gene family expansion. oup.com |
| Transposed Duplication (TRD) | Duplication to a different chromosomal location. | A detected mode of duplication. oup.com |
| Dispersed Duplication (DSD) | Duplication to a non-syntenic position. | A detected mode of duplication. oup.com |
Studies on Nuclease Inhibitors and Their Interactions
The catalytic activity of Ribonuclease T2 (RNase T2) from the fungus Aspergillus oryzae is modulated by a variety of molecules that can act as inhibitors. Understanding these interactions is crucial for elucidating the enzyme's mechanism of action and for the development of specific modulators. Research has identified several classes of compounds that inhibit RNase T2, including metal ions, polynucleotides, and mononucleotides.
Inhibition by Metal Ions
The enzymatic function of RNase T2 is significantly affected by the presence of certain divalent metal ions. worthington-biochem.comworthingtonweb.comnih.gov Studies have demonstrated that copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺) are strong inhibitors of the enzyme's activity. worthington-biochem.comworthingtonweb.com To a lesser extent, calcium (Ca²⁺) and magnesium (Mg²⁺) also exhibit inhibitory effects. worthington-biochem.comworthingtonweb.com The inhibition by these metal ions is a noteworthy characteristic, as a comparable inhibition by zinc and copper ions has also been reported for human RNase T2. nih.gov Interestingly, the chelating agent ethylenediaminetetraacetic acid (EDTA) can stimulate RNase T2 activity, particularly when divalent cations are present, suggesting a complex interplay between the enzyme, its substrate, and metal ions. worthington-biochem.com
| Inhibitor Class | Specific Inhibitor | Level of Inhibition |
| Metal Ions | Copper (Cu²⁺) | Strong |
| Zinc (Zn²⁺) | Strong | |
| Mercury (Hg²⁺) | Strong | |
| Calcium (Ca²⁺) | Lesser Degree | |
| Magnesium (Mg²⁺) | Lesser Degree |
Competitive Inhibition by Nucleotides and Polynucleotides
Mononucleotides and the digestion products of RNase T2 itself can act as competitive inhibitors of the enzyme. worthington-biochem.comworthingtonweb.com This is a common phenomenon in enzyme kinetics where the product of a reaction competes with the substrate for binding to the active site. In addition to its own digestion products, the polynucleotide heparin has also been identified as an inhibitor of RNase T2, although its effect is less pronounced compared to the potent metal ion inhibitors. worthington-biochem.comworthingtonweb.com
A study on the related Ribonuclease M from Aspergillus saitoi demonstrated that ribonucleosides inhibit the enzyme competitively, with the order of inhibitory effect being Adenosine (B11128) > Cytidine > Guanosine (B1672433) > Uridine. nih.gov It was also noted that deoxyribonucleosides were less effective inhibitors than their ribonucleoside counterparts, suggesting an important interaction between the enzyme and the 2'-hydroxyl group of the ribose moiety. nih.gov
Structure-Activity Relationship of Inhibitors
The interaction between RNase T2 and its inhibitors is also influenced by the specific chemical structure of the inhibitor. For instance, studies on the hydrolysis of 2',3'-cyclic nucleotides have shown that bulky substituents at the N-3 position of the pyrimidine base can decrease the rate of reaction, indicating a form of steric hindrance or unfavorable interaction within the enzyme's active site. nih.gov This suggests that the enzyme's binding pocket has specific conformational requirements and that modifications to the base of a nucleotide can significantly impact its ability to interact with the enzyme. The primary mode of interaction between the enzyme and the base of the substrate is thought to be hydrophobic binding, rather than specific hydrogen bonds to the base. nih.gov
| Inhibitor Class | Structural Feature | Effect on Activity |
| Pyrimidine Nucleotides | Bulky substituent at N-3 position | Decreased reaction rate |
Further research into the quantitative aspects of these inhibitory interactions, such as the determination of inhibition constants (Ki) and IC50 values, would provide a more detailed understanding of the potency and mechanism of these inhibitors.
Advanced Methodologies in Ribonuclease T2 Research
Advanced Purification and Characterization Techniques
The isolation and characterization of RNase T2 from Aspergillus oryzae to a high degree of purity are fundamental for detailed biochemical and structural studies. Modern techniques have enabled researchers to obtain highly purified and active enzyme preparations.
Table 1: Chromatographic Purification Steps for Ribonuclease T2 from Aspergillus oryzae
| Step | Chromatographic Method | Principle |
|---|---|---|
| 1 | DEAE-Cellulose | Ion Exchange (Negative Adsorption) |
Once purified, RNase T2 is subjected to various techniques to confirm its purity and characterize its physical properties. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to assess the molecular weight and purity of the enzyme. RNase T2 from Aspergillus oryzae has a reported molecular weight of approximately 36 kDa, with 12-15% of its mass being composed of carbohydrates. worthington-biochem.comworthington-biochem.com
Spectroscopic methods are also vital in the characterization of RNase T2. UV absorption is a fundamental technique for quantifying the protein concentration and is also the basis for many enzymatic activity assays. worthington-biochem.com More advanced spectroscopic techniques like circular dichroism (CD) and fluorescence spectroscopy have been employed to study the stability of RNase T2 against denaturants like guanidine (B92328) hydrochloride and heat. nih.govresearchgate.net These studies have revealed that the native state of RNase T2 is remarkably stable, primarily due to a slow rate of unfolding. nih.gov The free energy change for unfolding in water was determined to be 5.3 kcal/mol at 25°C. nih.govresearchgate.net Thermal unfolding experiments have shown a melting temperature (Tm) of 55.3°C. nih.govresearchgate.net
Table 2: Physicochemical Properties of this compound
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | ~36 kDa | SDS-PAGE |
| Carbohydrate Content | 12-15% by mass | - |
| Isoelectric Point | 5.0 | Isoelectric Focusing |
| Melting Temperature (Tm) | 55.3°C | Circular Dichroism |
Enzymatic Activity Assays and Zymography
The functional characterization of RNase T2 relies on robust and sensitive assays to measure its enzymatic activity.
A widely used quantitative assay for RNase T2 activity is based on a method that measures the release of acid-soluble oligonucleotides from the digestion of a substrate, typically yeast RNA. worthington-biochem.com The reaction is carried out at the optimal pH of 4.5 and a temperature of 37°C. worthington-biochem.comworthington-biochem.com The enzymatic reaction is stopped by the addition of a solution of uranyl acetate (B1210297) in perchloric acid, which precipitates the undigested RNA. worthington-biochem.com After centrifugation, the amount of acid-soluble oligonucleotides in the supernatant is quantified by measuring the absorbance at 260 nm (A260). worthington-biochem.com One unit of RNase T2 activity is defined as the amount of enzyme that causes an increase in absorbance of 1.0 at 260 nm in 15 minutes under these specific conditions. worthington-biochem.comworthington-biochem.com
Zymography provides a qualitative assessment of ribonuclease activity directly within a gel matrix. For RNase T2, a plate-based zymogram can be performed using an agar (B569324) plate containing yeast RNA. raineslab.com After the enzyme sample is applied to the plate and incubated, the plate is treated with an acid solution, such as aqueous perchloric acid, which precipitates the high molecular weight RNA. raineslab.com A clear zone, or halo, will appear around the area where the active RNase T2 has degraded the RNA, providing a visual indication of enzymatic activity. raineslab.com
Structural Elucidation Techniques
Determining the three-dimensional structure of RNase T2 is crucial for understanding its catalytic mechanism and substrate specificity. The amino acid sequence of RNase T2 from Aspergillus oryzae has been fully determined, revealing a single polypeptide chain of 239 amino acid residues. nih.gov This sequence information is fundamental for any structural and functional analysis.
Techniques such as 1H-NMR titration and photo-chemically induced dynamic nuclear polarization (photo-CIDNP) have been instrumental in identifying key residues in the active site. nih.gov These studies have demonstrated the involvement of two essential histidine residues, His53 and His115, in the catalytic activity of the enzyme. nih.gov The modification of either of these residues leads to the inactivation of the enzyme. nih.gov While the crystal structure of human RNase T2 has been solved at high resolution, providing valuable comparative insights, the specific crystal structure for the Aspergillus oryzae enzyme is a key area for future research. nih.gov
Table 3: Identified Active Site Residues of this compound
| Residue | Position | Method of Identification |
|---|---|---|
| Histidine | 53 | 1H-NMR, Photo-CIDNP, Chemical Modification |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Active Site Probing
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for identifying the key amino acid residues involved in the catalytic function of this compound. Through techniques such as ¹H-NMR titration and photo-chemically induced dynamic nuclear polarization (photo-CIDNP), researchers have been able to probe the local environment of specific residues within the active site.
A significant finding from these studies was the identification of two essential histidine residues, His53 and His115, in the active site of the enzyme. Chemical modification studies using diethyl pyrocarbonate and iodoacetic acid led to the rapid inactivation of the enzyme, an effect that was prevented by the presence of the competitive inhibitor 3'AMP, suggesting that the modified residues are at or near the active site. Subsequent analysis of the inactivated, carboxymethylated enzyme revealed that both His53 and His115 were partially modified. These results strongly indicate that both of these histidine residues are crucial for the catalytic activity of Ribonuclease T2, with the modification of either one being sufficient to inactivate the enzyme.
X-ray Crystallography for Three-Dimensional Structure Determination
As of this writing, a specific experimentally determined X-ray crystal structure for this compound has not been deposited in the Protein Data Bank. However, the three-dimensional structures of several other members of the T2 ribonuclease family from fungal, plant, and bacterial sources have been solved, revealing a highly conserved α/β core structure. nih.gov
A representative example from a related fungus is Ribonuclease Rh from Rhizopus niveus. The crystal structure of RNase Rh showcases the conserved fold of the T2 family, which is characterized by a central β-sheet surrounded by α-helices. This structural framework forms the scaffold for the active site, where the key catalytic residues, including the two essential histidines, are located. It is highly probable that this compound adopts a very similar three-dimensional fold. The amino acid sequence of RNase T2 from Aspergillus oryzae consists of 239 residues. nih.gov
Circular Dichroism (CD) Spectroscopy for Conformation Studies
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary and tertiary structure of proteins in solution, as well as for monitoring conformational changes. For this compound, CD spectroscopy has been instrumental in characterizing its stability and unfolding pathways.
Studies using CD spectroscopy have shown that RNase T2 undergoes reversible unfolding and refolding. The far-UV CD spectrum of the native enzyme displays characteristics typical of a protein with a mix of α-helical and β-sheet structures. Upon denaturation with chemical denaturants or heat, the CD signal changes significantly, reflecting the loss of the protein's ordered secondary and tertiary structure. These conformational changes are directly correlated with the loss of enzymatic activity.
Stability Studies and Unfolding/Refolding Mechanisms
The stability of an enzyme is a critical aspect of its function and potential applications. The unfolding and refolding mechanisms of this compound have been investigated using chemical and thermal denaturation methods, providing quantitative insights into its stability.
Chemical Denaturation Experiments
Chemical denaturation experiments, primarily using guanidine hydrochloride, have been employed to study the stability of Ribonuclease T2. nih.gov By monitoring changes in spectroscopic signals, such as those from CD and fluorescence, as a function of denaturant concentration, the free energy of unfolding in the absence of denaturant (ΔG°H₂O) can be determined. For this compound, the free energy change for unfolding has been estimated to be 5.3 kcal/mol at 25°C. nih.gov This value provides a measure of the enzyme's conformational stability. The unfolding and refolding processes were found to be reversible but occurred at a very slow rate, on the order of hours. nih.gov The stability of the native state of RNase T2 is thought to be primarily due to this slow rate of unfolding. nih.gov
| Parameter | Value | Conditions |
| ΔG°H₂O | 5.3 kcal/mol | 25°C |
| Unfolding/Refolding Rate | Very slow (hours) | - |
Thermal Unfolding and Refolding Kinetics
Thermal unfolding experiments provide complementary information on protein stability. In these studies, the protein is subjected to a gradual increase in temperature, and the unfolding process is monitored by a physical property, such as the CD signal. From the thermal transition curve, the melting temperature (Tm), which is the temperature at which half of the protein is unfolded, and the enthalpy change of unfolding (ΔH) can be determined.
For this compound in a 20 mM sodium phosphate (B84403) buffer at pH 7.5, the melting temperature was found to be 55.3°C, with an enthalpy change of 119.1 kcal/mol. nih.gov These thermodynamic parameters are crucial for understanding the forces that stabilize the native structure of the enzyme.
| Parameter | Value | Conditions |
| Tm | 55.3°C | 20 mM sodium phosphate buffer, pH 7.5 |
| ΔH | 119.1 kcal/mol | 20 mM sodium phosphate buffer, pH 7.5 |
Molecular Biology Tools for Gene Manipulation
The advent of molecular biology has revolutionized the study of enzymes, allowing for the manipulation of their genetic material to probe function and enhance properties. For this compound, these tools have been essential for understanding its gene structure and for overexpressing the enzyme for further characterization.
Using synthetic oligonucleotide probes, the genomic DNA sequence encoding the Ribonuclease T2 gene, designated rntB, was cloned from Aspergillus oryzae. nih.gov DNA sequence analysis of the cloned 4.8 kb HindIII fragment revealed that the rntB gene is composed of five exons and four introns. The deduced amino acid sequence corresponds to the 239 amino acids of the mature enzyme, along with a putative 17-amino-acid signal peptide at the N-terminus and a 20-amino-acid sequence at the C-terminus. nih.gov
Furthermore, the cloned rntB gene was successfully used to transform both Aspergillus oryzae and Aspergillus nidulans. nih.gov The transformed strains exhibited significantly higher Ribonuclease T2 activity compared to the wild-type strains, demonstrating the successful overexpression of the functional enzyme. nih.gov This overexpression capability is invaluable for producing sufficient quantities of the enzyme for detailed structural and functional studies.
| Gene Feature | Description |
| Gene Name | rntB |
| Structure | 5 exons, 4 introns |
| Encoded Protein | 239 amino acids (mature) |
| Signal Peptide | 17 amino acids (putative) |
| Overexpression Systems | Aspergillus oryzae, Aspergillus nidulans |
Synthetic Oligonucleotide Probe Design and Hybridization
The isolation and characterization of the gene encoding RNase T2 from Aspergillus oryzae, designated as the rntB gene, were successfully achieved through the use of synthetic oligonucleotide probes. nih.gov This technique is foundational in molecular biology for identifying specific nucleic acid sequences within a complex mixture of DNA or RNA.
The design of these probes is a critical step, requiring high specificity and appropriate binding affinity to the target sequence. For the rntB gene, probes were synthesized based on known amino acid sequences of the protein. These short, single-stranded DNA fragments are designed to be complementary to a portion of the target gene.
The process of hybridization involves the binding of these labeled probes to the complementary sequence in a genomic DNA library of Aspergillus oryzae. nih.gov This specific binding allows for the identification and isolation of the gene of interest from thousands of other genetic fragments. In the case of the rntB gene, this method led to the successful cloning of a 4.8 kb HindIII fragment containing the entire gene. nih.gov
Table 1: Key Aspects of Oligonucleotide Probe Design
| Feature | Description | Importance in RNase T2 Research |
| Specificity | The ability of the probe to bind only to the intended target sequence. | Essential for accurately identifying the rntB gene amongst the entire Aspergillus oryzae genome. |
| Length | Typically 17-50 nucleotides. | A shorter length increases specificity, as even a single base mismatch can destabilize the hybrid. |
| Labeling | Probes are tagged with radioactive isotopes or fluorescent dyes. | Allows for the detection of the probe-target hybrid, thereby locating the gene. bio-rad.com |
| Hybridization Conditions | Temperature, salt concentration, and pH are optimized. | Ensures that only the specific, complementary strands bind, minimizing false positives. |
Restriction Mapping and DNA Sequence Analysis
Following the successful isolation of the rntB gene using oligonucleotide probes, restriction mapping and DNA sequence analysis were employed to characterize the gene's structure. nih.gov Restriction mapping provides a blueprint of a DNA fragment by identifying the locations of specific restriction enzyme cleavage sites. thermofisher.com
In the study of the rntB gene, the 4.8 kb HindIII fragment was subjected to digestion with various restriction enzymes. The resulting fragments were then analyzed to construct a map of the restriction sites, which provided initial structural information about the gene. nih.gov
Subsequent DNA sequence analysis revealed detailed information about the organization of the rntB gene. nih.gov This powerful technique determines the precise order of nucleotides within a DNA molecule. The analysis of the rntB gene sequence provided several key insights:
The gene is composed of five exons interrupted by four introns. nih.gov
The complete gene encodes a protein of 239 amino acids, which constitutes the mature enzyme. nih.gov
An N-terminal signal peptide of 17 amino acids and a C-terminal extension of 20 amino acids were also identified. nih.gov
The nucleotide sequence of the rntB gene showed homology to the RNase Rh gene from Rhizopus niveus and the S2 stylar glycoprotein (B1211001) gene of Nicotiana alata. nih.gov
Table 2: Summary of rntB Gene Sequence Findings
| Genetic Feature | Finding |
| Gene Size | Cloned on a 4.8 kb HindIII fragment. nih.gov |
| Exons | 5 |
| Introns | 4 |
| Mature Protein Length | 239 amino acid residues. nih.gov |
| Signal Peptide | 17 amino acid residues at the N-terminus. nih.gov |
| C-terminal Extension | 20 amino acid residues. nih.gov |
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. mdpi.com While the initial cloning and sequencing of the rntB gene did not explicitly detail the use of RT-PCR, this methodology is a standard and crucial tool for studying the expression of genes like rntB in Aspergillus oryzae. mdpi.com
The RT-PCR process involves two main steps. First, reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand from an mRNA template. This cDNA then serves as the template for the second step, which is the amplification of the specific gene of interest using PCR.
In the context of Ribonuclease T2 research, RT-PCR would be instrumental in:
Quantifying rntB gene expression: By measuring the amount of rntB mRNA under different growth conditions, researchers can understand how the production of RNase T2 is regulated.
Confirming gene disruption: In studies involving the creation of mutant strains, RT-PCR can verify the absence of rntB transcripts. mdpi.com
Analyzing the effect of regulatory elements: Researchers can investigate how different transcription factors or environmental stimuli affect the transcriptional levels of the rntB gene. mdpi.com
Table 3: Hypothetical Application of RT-PCR in RNase T2 Research
| Experimental Goal | RT-PCR Application | Expected Outcome |
| Investigate induction of RNase T2 production | Measure rntB mRNA levels in A. oryzae grown with and without a specific substrate. | Higher levels of rntB mRNA in the presence of the inducing substrate. |
| Confirm rntB gene knockout | Analyze mRNA from a putative rntB knockout strain. | No detectable rntB mRNA transcript in the knockout strain compared to the wild type. mdpi.com |
| Study the role of a putative transcription factor | Compare rntB mRNA levels in a wild-type strain and a strain lacking the transcription factor. | Altered levels of rntB mRNA in the mutant strain, indicating a regulatory role for the factor. mdpi.com |
Biotechnological Applications and Industrial Potential of Ribonuclease T2 from Aspergillus Oryzae
Applications in Molecular Biology Research
Ribonuclease T2 from Aspergillus oryzae serves as a valuable tool in the molecular biologist's toolkit, enabling detailed analysis and manipulation of RNA molecules.
3' Analysis of RNA
One of the primary applications of RNase T2 in molecular biology is the 3' analysis of RNA. nih.govworthington-biochem.com The enzyme's mechanism involves cleaving the phosphodiester bond between the 3'-phosphate of one nucleotide and the 5'-hydroxyl of the adjacent nucleotide. worthington-biochem.com This action results in the generation of oligonucleotides with 3'-phosphate termini. worthington-biochem.com This specific activity allows researchers to probe the 3' end of RNA molecules, which is crucial for understanding RNA processing, stability, and function. The non-specific nature of RNase T2, with only a slight preference for certain bases (A>G>C, U), makes it a broadly applicable tool for degrading single-stranded RNA from the 3' end in various experimental setups. worthington-biochem.com
Ribonuclease Protection Assays
Ribonuclease protection assays (RPAs) are a sensitive method for the detection and quantification of specific mRNA molecules in a complex mixture of total RNA. RNase T2 from Aspergillus oryzae is often employed in this technique. nih.govworthington-biochem.com In an RPA, a labeled antisense RNA probe is hybridized to the target RNA sequence. After hybridization, a ribonuclease, such as RNase T2, is added to digest the remaining single-stranded RNA. The double-stranded RNA hybrid formed between the probe and the target mRNA is protected from digestion. Analysis of these protected fragments allows for the precise quantification of the target RNA. The robust and non-specific single-strand cleavage activity of RNase T2 makes it highly suitable for this application. nih.gov
Tools for Nucleic Acid Structure Investigation
This compound has proven to be a valuable enzymatic probe for investigating the structure of nucleic acids. Its single-strand specificity allows it to be used to map the accessible regions of folded RNA molecules. A notable study demonstrated the use of T2 ribonuclease to detect conformational changes in yeast tRNA(Phe) induced by variations in magnesium ion concentration and pH. The enzyme's ability to cleave the anticodon loop and the dihydrouracil (B119008) loop under specific conditions provided insights into the role of these ions in maintaining the functional conformation of the tRNA molecule. This application highlights the utility of RNase T2 in elucidating the higher-order structure and dynamics of RNA.
Role as a Biocatalyst in Enzyme Technology Development
The catalytic properties of this compound make it an important biocatalyst in the development of various enzyme-based technologies, particularly in the food and fermentation industries. nih.gov
Industrial Production of Nucleotides and Related Compounds
Microbial ribonucleases, including those from Aspergillus species, are utilized in the industrial production of nucleotides. nih.gov The process typically involves the enzymatic degradation of RNA-rich substrates, such as yeast RNA. RNase T2 from Aspergillus oryzae can be employed to hydrolyze RNA into its constituent 3'-mononucleotides. While flavor-enhancing nucleotides like 5'-inosine monophosphate (5'-IMP) and 5'-guanosine monophosphate (5'-GMP) are the desired end-products, the initial degradation by RNase T2 is a crucial step. The resulting 3'-mononucleotides can then be further converted to the desired 5'-nucleotides through the action of other enzymes, such as phosphodiesterases. nih.gov This enzymatic approach offers a controlled and efficient method for producing valuable nucleotide-based food additives. nih.gov
Strategies for Enhancing Enzyme Performance in Industrial Processes
The industrial application of enzymes often necessitates performance levels that exceed their natural capabilities. For Ribonuclease T2 (RNase T2) from Aspergillus oryzae, a key biocatalyst, its utility in various biotechnological processes can be significantly amplified through targeted enhancement strategies. medchemexpress.com Modern enzyme engineering focuses on several key areas: improving the speed and efficiency of the reactions they catalyze, refining their specificity for certain substrates, and adapting them to function reliably under the often harsh conditions of industrial manufacturing. medchemexpress.comnih.gov Furthermore, advanced approaches aim to create "smart" enzymes whose activity can be controlled dynamically in response to specific triggers. medchemexpress.com
Improvement of Enzyme Reaction Kinetics
The reaction kinetics of an enzyme dictate the speed and efficiency of catalysis. For RNase T2 from A. oryzae, its stability is a notable kinetic feature, primarily due to a very slow rate of unfolding, which can take hours. nih.govresearchgate.net While this inherent stability is advantageous, enhancing its catalytic turnover rate (kcat) and/or its affinity for a substrate (lowering the Michaelis constant, Km) can be crucial for industrial process efficiency.
Key strategies for improving reaction kinetics include:
Site-Directed Mutagenesis: The catalytic mechanism of RNase T2 involves specific amino acid residues. Studies suggest the involvement of a histidine residue (pKa of 7) in binding the phosphate (B84403) anion of the substrate and a system of two carboxylate groups in the catalysis step. nih.gov By using site-directed mutagenesis to substitute amino acids at or near these active sites, it is possible to alter the electronic environment and improve the rate of catalysis. For instance, modifying residues could optimize the protonation state required for the reaction, thereby increasing the turnover number. nih.gov
Enhancement of Substrate Selectivity
This compound is characterized as a largely base non-specific endonuclease, in contrast to the highly specific RNase T1. worthington-biochem.comworthington-biochem.com However, it does exhibit a slight preferential cleavage for adenine (B156593) bases, with a general preference order of A>G>C, U. worthington-biochem.comworthington-biochem.com This lack of high specificity is due to the enzyme-substrate interaction being primarily hydrophobic rather than involving specific bonds to the base. nih.gov
For applications requiring more precise RNA degradation, enhancing substrate selectivity is a primary goal. Strategies include:
Engineering the Binding Pocket: Analysis of the amino acid sequence of RNase T2 has revealed regions with considerable similarity to the substrate recognition and binding sites of the highly specific RNase T1. nih.gov These regions are prime targets for protein engineering. By introducing specific mutations in the amino acids that form the substrate-binding pocket, it is possible to increase the affinity for certain bases while decreasing it for others. For example, introducing residues capable of forming hydrogen bonds with a specific purine (B94841) or pyrimidine (B1678525) base could shift the enzyme's preference significantly.
Modification of Surface Loops: Bulky substituents on the substrate's base can lower the reaction rate. nih.gov Modifying the flexible loops surrounding the active site could create more space to accommodate specific substituted RNA molecules or, conversely, create steric hindrance to exclude others, thereby refining its selectivity.
Optimization for Activity under Varied Process Conditions
Industrial bioprocesses often operate under conditions of temperature, pH, and chemical environments that are far from the optimal range for a native enzyme. mdpi.com Adapting RNase T2 to maintain high activity and stability under these varied conditions is critical for its successful implementation. The baseline properties of the native enzyme serve as a starting point for optimization.
Table 1: Baseline Characteristics of Native this compound
| Property | Value / Characteristic | Source(s) |
|---|---|---|
| Optimal pH | 4.5 | worthington-biochem.com, worthington-biochem.com |
| Optimal Temperature | ~37°C for activity assays; Tm is 55.3°C | worthington-biochem.com, nih.gov |
| Isoelectric Point | 5.0 | worthington-biochem.com, worthington-biochem.com |
| Inhibitors | Strongly inhibited by Cu²⁺, Zn²⁺, and Hg²⁺. Lesser inhibition by Ca²⁺, Mg²⁺, and heparin. Competitively inhibited by mononucleotides. | worthington-biochem.com, worthington-biochem.com, raybiotech.com |
| Activators | EDTA can stimulate activity, particularly in the presence of inhibitory divalent cations. | worthington-biochem.com, worthington-biochem.com |
Strategies for optimizing performance include:
Improving Thermostability: While RNase T2 is relatively stable, many industrial processes require temperatures that would lead to its denaturation (Tm = 55.3°C). nih.govresearchgate.net Thermostability can be enhanced by introducing additional disulfide bonds, engineering salt bridges, or packing the hydrophobic core more tightly. A widely used and effective strategy is enzyme immobilization. For example, research on another Aspergillus oryzae enzyme, tannase (B8822749), showed that immobilizing it on a chitosan (B1678972) support significantly improved its thermal stability and raised its optimal operating temperature. nu.edu.sa
Table 2: Example of Improved Thermostability via Immobilization for an Aspergillus oryzae Enzyme (Tannase)
| Property | Free Enzyme | Immobilized Enzyme |
|---|---|---|
| Optimal Temperature | 40°C | 55°C |
| Half-life at 50°C | 90 min | 120 min |
| Half-life at 70°C | 8 min | 25 min |
Broadening the Optimal pH Range: The optimal pH of 4.5 is acidic and may not be suitable for all applications. worthington-biochem.comworthington-biochem.com The pH dependence of the enzyme is linked to the ionization state of key catalytic residues. nih.gov By mutating amino acids at or near the active site, the pKa values of these residues can be shifted, thereby altering the enzyme's pH-activity profile to better suit alkaline or neutral conditions. mdpi.com
Increasing Chemical Tolerance: The potent inhibition by heavy metal ions like Cu²⁺ and Zn²⁺ can be a major drawback. worthington-biochem.comworthington-biochem.com Rational design can be used to identify and modify the metal-binding sites on the enzyme's surface to reduce its affinity for these inhibitory ions, thus rendering the enzyme more robust in complex industrial media.
Development of Dynamic Activity Control Mechanisms
A frontier in enzyme engineering is the development of systems where an enzyme's activity can be turned on or off in response to an external stimulus. medchemexpress.com This allows for precise temporal and spatial control over the biocatalytic process, which is highly desirable in complex manufacturing workflows and therapeutic applications.
Potential strategies for achieving dynamic control of RNase T2 include:
Stimulus-Responsive Engineering: Drawing inspiration from other T2 ribonucleases, the A. oryzae enzyme could be engineered to be activated by specific chemical triggers. For example, a tomato T2 RNase is naturally induced by stimuli such as oxalic acid and hydrogen peroxide. nih.gov By incorporating domains that recognize specific molecules into the structure of RNase T2, it may be possible to create a version that remains inactive until a particular chemical is introduced into the system.
Caged Enzyme Design: This strategy involves chemically modifying the active site with a "caging" group that blocks its function. This caging group is designed to be cleaved by a specific trigger, such as light (photocleavage) or a change in the chemical environment (e.g., pH or redox potential). A sophisticated example of this concept is the development of Ribonuclease-Targeting Chimeras (RiboTACs), where a ribonuclease recruiter is caged by a phenylboronic acid group. nih.gov This cage is removed by hydrogen peroxide—a molecule abundant in certain disease microenvironments—thereby activating the ribonuclease only at the target site. nih.gov Applying a similar principle to RNase T2 could allow its activity to be precisely initiated within a bioreactor at a specific time point by introducing a triggering agent.
Q & A
Basic Research Questions
Q. What are the standard methods for purifying Ribonuclease T2 from Aspergillus oryzae, and how do protease inhibitors impact yield during extraction?
- Methodological Answer : Ribonuclease T2 purification typically involves ammonium sulfate precipitation, ion-exchange chromatography (e.g., DEAE-cellulose), and gel filtration. Protease inhibitors like PMSF (phenylmethylsulfonyl fluoride) are critical during homogenization to prevent degradation, as RNases are often sensitive to proteolytic cleavage. Activity assays using yeast RNA as a substrate should be performed at each step to monitor enzyme integrity and quantify yield via UV spectrophotometry (e.g., Folin-Ciocalteu method for protein measurement) .
Q. What structural features of Ribonuclease T2 are critical for its substrate specificity and catalytic activity?
- Methodological Answer : Ribonuclease T2 contains two conserved catalytic active sites (CAS-1 and CAS-2) that bind RNA substrates. Site-directed mutagenesis studies targeting histidine residues (e.g., His103 and His119) have shown reduced ribonuclease activity, confirming their role in acid-base catalysis. Structural analysis via X-ray crystallography or cryo-EM is recommended to map substrate-binding pockets and assess conformational changes during catalysis .
Advanced Research Questions
Q. How do genomic variations between Aspergillus oryzae clades (e.g., Clade A vs. Clade F) influence Ribonuclease T2 expression and catalytic efficiency?
- Methodological Answer : Comparative genomic analysis of industrial strains (e.g., A. oryzae 14160 vs. RIB 40) reveals clade-specific differences in secondary metabolism and enzyme duplication events. Researchers should perform RNA-seq to quantify RNase T2 expression levels and use kinetic assays (e.g., kcat/Km measurements) to compare catalytic efficiency. Phylogenetic trees constructed with orthologous genes can clarify evolutionary divergence impacting enzyme function .
Q. What challenges arise when expressing recombinant Ribonuclease T2 in prokaryotic systems, and how can glycosylation deficiencies be mitigated?
- Methodological Answer : Prokaryotic systems (e.g., E. coli) lack glycosylation machinery, leading to non-glycosylated RNase T2 with potential solubility issues. Co-expression with molecular chaperones (e.g., GroEL-GroES) or using eukaryotic systems (e.g., Pichia pastoris) can improve folding. Activity assays must confirm that glycosylation does not affect ribonuclease function, as observed in Aspergillus fumigatus RNase T2 produced in E. coli .
Q. How can conflicting data on Ribonuclease T2’s role in fungal pathogenicity be resolved through in vivo functional studies?
- Methodological Answer : Contradictory reports (e.g., immune-modulating vs. non-pathogenic roles) may stem from strain-specific differences or experimental models. Researchers should use CRISPR-Cas9 to generate RNase T2 knockout strains in A. oryzae and assess phenotypic changes in infection models (e.g., macrophage assays). Dual RNA-seq of host-pathogen interactions can identify immune pathways modulated by RNase T2 .
Experimental Design and Data Analysis
Q. What statistical approaches are recommended for analyzing Ribonuclease T2 activity data under varying pH and temperature conditions?
- Methodological Answer : Use response surface methodology (RSM) with a central composite design to model optimal pH (e.g., 4.5–5.5) and temperature (25–37°C) for enzyme activity. ANOVA should validate model significance, and residual plots must confirm data normality. Include negative controls (e.g., heat-inactivated enzyme) to account for non-enzymatic RNA degradation .
Q. How can researchers address discrepancies in reported substrate specificities of Ribonuclease T2 across literature studies?
- Methodological Answer : Variations may arise from differences in RNA sources (e.g., yeast RNA vs. synthetic oligonucleotides) or assay conditions. Standardize substrates (e.g., poly-U vs. poly-A RNA) and use Michaelis-Menten kinetics to compare Km values. Meta-analysis of published data with heterogeneity testing (e.g., I² statistic) can identify confounding variables .
Ethical and Practical Considerations
Q. What ethical guidelines apply when using Aspergillus oryzae strains with patented genomic modifications for RNase T2 research?
- Methodological Answer : Ensure compliance with the Nagoya Protocol for access and benefit-sharing of genetic resources. For strains like A. oryzae 14160 (Clade A), verify licensing agreements for industrial use. Document modifications (e.g., CRISPR edits) in public repositories like AddGene to maintain transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
